N-cyclohexyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-cyclohexyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a sulfonyl group, and a pyrimidine moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the sulfonyl group and the pyrimidine moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
N-cyclohexyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in biochemical assays to study enzyme interactions and cellular processes.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and sulfonyl-containing molecules. Examples include:
- N-cyclohexyl-4-[4-(1,2-dihydroacenaphthylene-3-sulfonyl)piperazin-1-yl]-6-methylpyrimidin-2-amine
- Various pyrimidine-based drugs and compounds
Uniqueness
N-cyclohexyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C17H26N4O5S |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-cyclohexyl-1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C17H26N4O5S/c1-11-14(16(23)20-17(24)18-11)27(25,26)21-9-7-12(8-10-21)15(22)19-13-5-3-2-4-6-13/h12-13H,2-10H2,1H3,(H,19,22)(H2,18,20,23,24) |
InChI Key |
FQSQUBXYRKGHGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCC(CC2)C(=O)NC3CCCCC3 |
Origin of Product |
United States |
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